molecular formula C12H18N6 B1425424 1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine CAS No. 1496858-14-0

1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine

Cat. No. B1425424
M. Wt: 246.31 g/mol
InChI Key: AJYVSUVJYFLADM-UHFFFAOYSA-N
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Description

The compound “1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine” is a complex organic molecule that contains a cyclohexyl group, a pyrazole ring, and a triazole ring. These types of compounds are often used in medicinal chemistry due to their diverse biological activities .


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of a cyclohexyl group, a pyrazole ring, and a triazole ring. These rings would likely be connected by single bonds, and the amine group would be attached to the triazole ring .


Chemical Reactions Analysis

Again, while specific reactions involving this compound are not available, compounds containing pyrazole and triazole rings are known to participate in a variety of chemical reactions. These can include nucleophilic substitutions, electrophilic additions, and various types of ring-opening and ring-closing reactions .

Scientific Research Applications

Cobalt(II) Complexes and Catalysis

Research involving the structural analysis of cobalt(II) complexes with ligands similar to the query compound has shown that these complexes can exist in monomeric four-coordinated and five-coordinated forms, depending on the N′-substitution group. Specifically, a study highlighted the use of such a complex for the polymerization of methyl methacrylate (MMA), producing poly(methylmethacrylate) (PMMA) with a high molecular weight and narrow polydispersity index. This indicates the compound's potential in catalyzing polymer synthesis under certain conditions (Sunghye Choi et al., 2015).

Biological Activity Studies

Derivatives of 1,2,4-triazoles, including those structurally related to the query compound, have been synthesized and evaluated for their biological activity. For instance, compounds have been synthesized for potential antibacterial and antifungal applications, with some derivatives showing promising activity against various bacteria strains. This underscores the compound's relevance in the development of new antimicrobial agents (P. Uma et al., 2017).

Antimicrobial Activities of Novel Derivatives

A variety of novel derivatives incorporating the 1,2,4-triazole motif have been created and assessed for their antimicrobial properties. Research demonstrates the synthesis of these derivatives using efficient techniques and their subsequent evaluation against Gram-positive and Gram-negative bacterial strains. Some compounds have shown significant antimicrobial activities, highlighting the potential of such compounds in therapeutic applications (M. Idrees et al., 2019).

Catalysis and Polymerization

The compound's derivatives have also been explored as catalysts in polymerization reactions, such as the copolymerization of CO2 and cyclohexene oxide, forming environmentally friendly polymers. This application is indicative of the compound's utility in green chemistry and sustainable materials production (Anelisa Matiwane et al., 2020).

Future Directions

Compounds containing pyrazole and triazole rings are of significant interest in medicinal chemistry due to their diverse biological activities. Future research may focus on synthesizing new derivatives of these compounds and studying their biological activities .

properties

IUPAC Name

1-[(1-cyclohexylpyrazol-3-yl)methyl]-1,2,4-triazol-3-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N6/c13-12-14-9-17(16-12)8-10-6-7-18(15-10)11-4-2-1-3-5-11/h6-7,9,11H,1-5,8H2,(H2,13,16)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AJYVSUVJYFLADM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2C=CC(=N2)CN3C=NC(=N3)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

246.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine
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1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine
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1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine
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1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine
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1-[(1-cyclohexyl-1H-pyrazol-3-yl)methyl]-1H-1,2,4-triazol-3-amine

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